
Thalidomide-O-PEG6-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG6-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide, originally developed as a sedative, has found new applications in treating various diseases due to its immunomodulatory and anti-angiogenic properties . The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more effective for therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.
Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Thalidomide-O-PEG6-Acid: A similar compound with a different PEG linker, used in PROTAC technology.
Uniqueness
Thalidomide-O-PEG6-OH is unique due to its combination of thalidomide’s therapeutic properties with the enhanced solubility and bioavailability provided by the PEG linker.
Eigenschaften
Molekularformel |
C25H34N2O11 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30) |
InChI-Schlüssel |
OEFYPGIKIFTVHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)


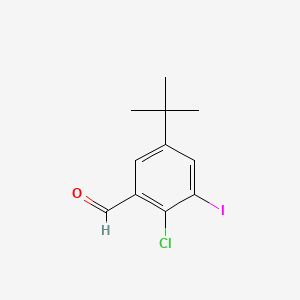
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)

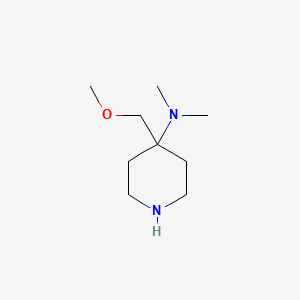
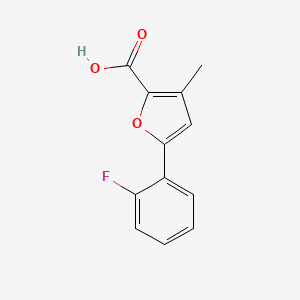
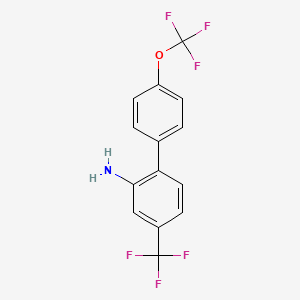
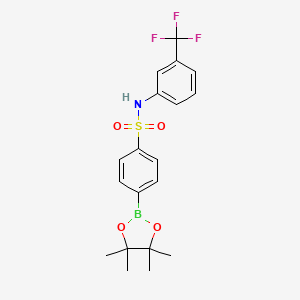
![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
